3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a cyclohexyloxy group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiolane ring or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(cyclohexyloxy)pyridine
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4,5-dihydroxybenzaldehyde
Uniqueness
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups and its thiolane ring structure.
Properties
Molecular Formula |
C10H17BrO3S |
---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
3-bromo-4-cyclohexyloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17BrO3S/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h8-10H,1-7H2 |
InChI Key |
QTRKTGQRNQRBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
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